

# Head-to-head comparison of Fosmanogepix and liposomal amphotericin B in vivo

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## Head-to-Head In Vivo Comparison: Fosmanogepix vs. Liposomal Amphotericin B

In the landscape of antifungal therapeutics, the emergence of novel agents necessitates rigorous comparison with established standards. This guide provides a detailed head-to-head in vivo comparison of **fosmanogepix**, a first-in-class antifungal agent, and liposomal amphotericin B, a widely used polyene antifungal. This objective analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective in vivo performance based on available experimental data.

### **Mechanisms of Action: A Tale of Two Targets**

The antifungal activity of **fosmanogepix** and liposomal amphotericin B stems from distinct molecular mechanisms, targeting different essential components of the fungal cell.

Fosmanogepix: Inhibiting Fungal Cell Wall Integrity

**Fosmanogepix** is a prodrug that is converted in vivo to its active form, manogepix.[1][2] Manogepix targets and inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1).[1][2][3] This enzyme plays a crucial role in the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are essential for the structure and integrity of the fungal cell wall.[2][3] By inhibiting Gwt1, manogepix disrupts the localization of these critical proteins, leading to compromised cell wall integrity and ultimately fungal cell



death.[2][3] This novel mechanism of action makes **fosmanogepix** effective against a broad spectrum of fungal pathogens, including some that are resistant to other antifungal classes.[3] [4][5][6]

Liposomal Amphotericin B: Disrupting Fungal Cell Membrane Permeability

Liposomal amphotericin B (L-AMB) is a lipid formulation of the polyene antibiotic amphotericin B.[7][8][9][10] Its mechanism of action involves binding to ergosterol, a primary sterol component of the fungal cell membrane.[7][8][11] This binding leads to the formation of transmembrane channels or pores, which alter the permeability of the cell membrane.[7][8][11] This disruption results in the leakage of essential intracellular ions and macromolecules, ultimately leading to fungal cell death.[7][11] The liposomal formulation is designed to reduce the toxicity associated with conventional amphotericin B by altering its pharmacokinetic properties and reducing its interaction with mammalian cell membranes, which contain cholesterol instead of ergosterol.[7][9][10]

#### In Vivo Efficacy: A Comparative Analysis

Direct head-to-head in vivo studies comparing **fosmanogepix** and liposomal amphotericin B as monotherapies are emerging. However, a key study by Gebremariam et al. (2022) provides valuable insights by comparing the efficacy of each drug alone and in combination in murine models of invasive mold infections.[12][13][14]

#### **Invasive Pulmonary Aspergillosis (IPA)**

In a murine model of invasive pulmonary aspergillosis caused by Aspergillus fumigatus, both **fosmanogepix** and liposomal amphotericin B monotherapies demonstrated significant efficacy compared to placebo. The combination of both agents, however, proved to be superior to either monotherapy alone.



Treatment Group	Survival (%)	Median Survival Day	Fungal Burden (log10 CFU/g Lung)	Reference
Placebo	0	4	Not Reported	[12][13]
Fosmanogepix	60	10	Significant Reduction vs. Placebo	[12][13]
Liposomal Amphotericin B	50	9	Significant Reduction vs. Placebo	[12][13]
Fosmanogepix + L-AMB	90	>21	Superior Reduction vs. Monotherapy	[12][13]

### **Invasive Mucormycosis (IM)**

In a murine model of invasive mucormycosis caused by Rhizopus delemar, both monotherapies again showed improved survival over the control group. The combination therapy demonstrated the most significant survival benefit.



Treatment Group	Survival (%)	Median Survival Day	Fungal Burden (log10 CFU/g Brain)	Reference
Placebo	0	3	Not Reported	[12][13]
Fosmanogepix	40	6	Significant Reduction vs. Placebo	[12][13]
Liposomal Amphotericin B	30	5	Significant Reduction vs. Placebo	[12][13]
Fosmanogepix + L-AMB	80	>14	Superior Reduction vs. Monotherapy	[12][13]

### **Invasive Fusariosis (IF)**

A similar trend was observed in a murine model of invasive fusariosis caused by Fusarium solani. The combination of **fosmanogepix** and liposomal amphotericin B resulted in the highest survival rate.



Treatment Group	Survival (%)	Median Survival Day	Fungal Burden (log10 CFU/g Kidney)	Reference
Placebo	0	5	Not Reported	[12][13]
Fosmanogepix	50	9	Significant Reduction vs. Placebo	[12][13]
Liposomal Amphotericin B	40	8	Significant Reduction vs. Placebo	[12][13]
Fosmanogepix + L-AMB	80	>14	Superior Reduction vs. Monotherapy	[12][13]

#### **Experimental Protocols**

The following sections detail the methodologies employed in the key in vivo comparative studies.

## Murine Model of Invasive Mold Infections (Gebremariam et al., 2022)

- Animal Model: Immunocompromised male BALB/c mice (20-22 g).
- Immunosuppression:
  - For IPA and IM models: Cyclophosphamide (200 mg/kg) administered intraperitoneally (IP) on days -2 and +3 relative to infection, plus a single subcutaneous dose of cortisone acetate (250 mg/kg) on day -1.
  - For IF model: Cyclophosphamide (150 mg/kg) on days -2 and +1, and a single dose of cortisone acetate (250 mg/kg) on day -1.
- Fungal Strains:

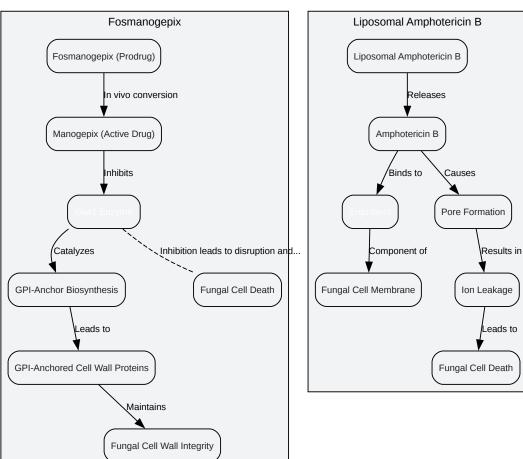


- Aspergillus fumigatus AF293
- Rhizopus delemar 99-880
- Fusarium solani 13-0063
- Inoculation:
  - IPA and IM: Intratracheal inoculation of fungal spores.
  - IF: Intravenous inoculation of fungal conidia.
- Treatment Regimens:
  - Treatment was initiated 24 hours post-infection and continued for 7 days.
  - Fosmanogepix (FMGX): Administered orally (PO) twice daily (BID).
  - Liposomal Amphotericin B (L-AMB): Administered intravenously (IV) once daily (QD).
  - Combination: FMGX PO BID and L-AMB IV QD.
- · Outcome Assessment:
  - Survival: Monitored for 21 days (IPA) or 14 days (IM and IF).
  - Fungal Burden: Determined by quantitative polymerase chain reaction (qPCR) in target organs (lungs for IPA, brain for IM, and kidneys for IF) at the end of the treatment period.

### Visualizing the Mechanisms and Workflows

To further elucidate the distinct mechanisms of action and the experimental design of the in vivo studies, the following diagrams are provided.





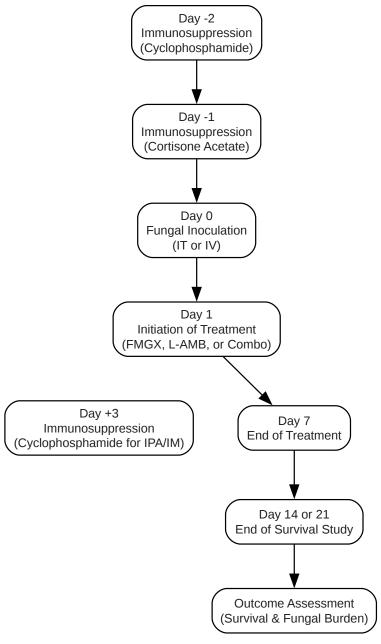
 $\label{thm:mechanism} \mbox{Mechanism of Action: Fosmanogepix vs. Liposomal Amphoteric in B}$ 

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Caption: Distinct mechanisms of antifungal action.







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Caption: Timeline of the in vivo experimental protocol.



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